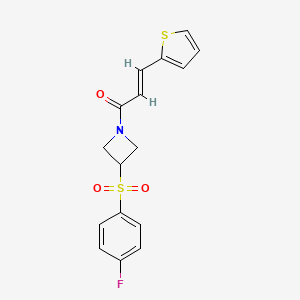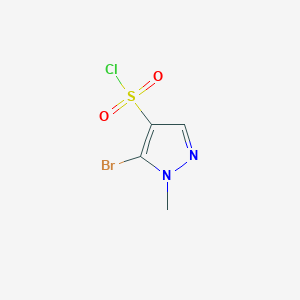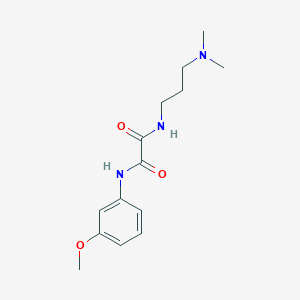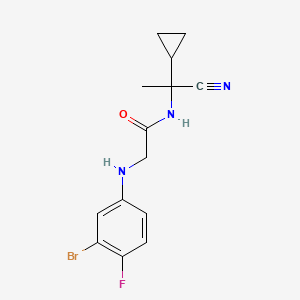![molecular formula C24H25NO6 B2372039 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-méthyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acétamide CAS No. 610764-47-1](/img/structure/B2372039.png)
2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-méthyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H25NO6 and its molecular weight is 423.465. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anti-inflammatoires
Ce composé, faisant partie des dérivés de la benzoxazine, s'est avéré posséder de puissantes propriétés anti-inflammatoires . Ces composés ont montré une inhibition significative de l'œdème de la patte de rat et une protection contre les contorsions induites par l'acide acétique . Cela suggère qu'ils pourraient être utilisés pour développer des agents anti-inflammatoires puissants et sûrs .
Applications analgésiques
Les composés hétérocycliques à base de benzoxazine, dont ce composé fait partie, auraient des propriétés analgésiques . Cela suggère des applications potentielles dans la gestion de la douleur .
Applications antimicrobiennes
Ces dérivés se sont également avérés posséder des propriétés antimicrobiennes . Cela suggère des applications potentielles dans le traitement de diverses infections bactériennes .
Applications antivirales
Le composé aurait des propriétés antivirales . Cela suggère des applications potentielles dans le traitement de diverses maladies virales .
Applications fongicides
Le composé s'est avéré posséder des propriétés fongicides . Des composés similaires à celui-ci ont montré des activités antifongiques substantielles et à large spectre contre divers champignons phytopathogènes . Cela suggère des applications potentielles dans le traitement de diverses maladies fongiques .
Applications anticancéreuses
Le composé aurait des propriétés anticancéreuses . Cela suggère des applications potentielles dans le traitement et la prévention de divers types de cancer .
Applications antiasthmatiques, antiépileptiques et antihypertensives
La revue de la littérature a montré que des dérivés de benzoxazine similaires possèdent une activité d'ouverture des canaux K+ et peuvent être utilisés comme agents antiasthmatiques, antiépileptiques et antihypertensifs .
Applications neuroprotectrices
Les composés hétérocycliques à base de benzoxazine auraient des propriétés neuroprotectrices . Cela suggère des applications potentielles dans le traitement de divers troubles neurologiques .
Propriétés
IUPAC Name |
2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-6-propylchromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-3-5-15-10-17-20(12-19(15)30-13-22(25)26)31-14(2)23(24(17)27)16-6-7-18-21(11-16)29-9-4-8-28-18/h6-7,10-12H,3-5,8-9,13H2,1-2H3,(H2,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNBGSHDMNHWAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC(=O)N)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)
![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)




